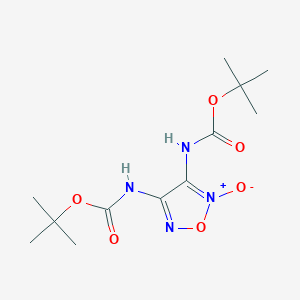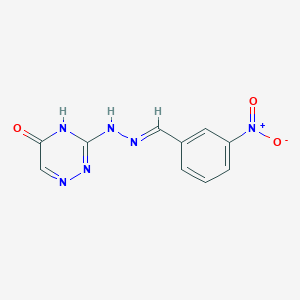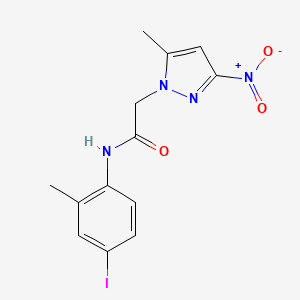
di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it suitable for a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is not fully understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds, including aldehydes, ketones, and epoxides. This reaction results in the formation of stable adducts, which can be used in various applications, including organic synthesis and chemical catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate are not well-studied. However, it has been shown to have low toxicity in vitro, suggesting that it may be a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is its versatility. It can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying various biological processes. Additionally, it has low toxicity, which makes it a safe compound for use in scientific research.
One of the limitations of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is its cost. It is a relatively expensive compound, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another potential direction is the study of its mechanism of action, which could lead to the development of new applications for this compound.
Other potential future directions include the study of its potential as a therapeutic agent, particularly in the treatment of cancer and inflammation. It may also be useful in the development of new materials, such as polymers and coatings, due to its unique properties.
Conclusion:
Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is a versatile compound that has many potential applications in scientific research. Its unique properties make it suitable for a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying various biological processes. While there are limitations to its use, such as its cost and the incomplete understanding of its mechanism of action, there are many potential future directions for the study of this compound.
Synthesemethoden
The synthesis of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate can be achieved through a multistep process involving the reaction of tert-butyl carbamate with a mixture of nitric acid and sulfuric acid. The resulting compound is then treated with a mixture of sodium hydroxide and water to obtain the final product. This synthesis method has been well-established and has been used in many studies to produce large quantities of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate for various applications.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate has been widely used in scientific research due to its unique properties. One of the most common applications of this compound is in the field of organic synthesis, where it is used as a reagent to synthesize a wide range of organic compounds. It has also been used as a catalyst in various chemical reactions, including the synthesis of cyclic carbonates, esters, and amides.
In addition to its applications in organic synthesis, di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate has also been used in the study of various biological processes. For example, it has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used to study the mechanism of action of various drugs, including anti-cancer drugs and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6/c1-11(2,3)20-9(17)13-7-8(16(19)22-15-7)14-10(18)21-12(4,5)6/h1-6H3,(H,14,18)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXDKQBIXQWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NO[N+](=C1NC(=O)OC(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5977906.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)